(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid
Overview
Description
“(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid” is a chemical compound. It is also known as 4-[(tert-butyldimethylsilyl)oxy]butanoic acid . It has a molecular weight of 218.37 . The compound is stored at a temperature of 4°C and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(tert-butyldimethylsilyloxy)butanoic acid . The InChI code is 1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12) .Physical and Chemical Properties Analysis
The compound is an oil . It has a molecular weight of 218.37 . The storage temperature is 4°C .Scientific Research Applications
Gas Chromatography Applications
- Capillary Gas Chromatography of Metabolites: A method using capillary gas chromatography profiles the tert-butyldimethylsilyl derivatives of various metabolites, aiding in the diagnosis and follow-up of patients with functional tumors and inborn errors of metabolism (Muskiet et al., 1981).
- Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of amino acids as tert.-butyldimethylsilyl derivatives by GC-MS allows the separation and quantification of amino acids typically found in protein hydrolyzates, applicable to protein analysis (Mawhinney et al., 1986).
Synthesis and Chemical Analysis
- Synthesis of Optically Active Compounds: The chemical is used in the stereoselective synthesis of key intermediates for the production of 1,2-oxidized furofuran lignan, derived from L-glutamic acid (Yamauchi et al., 1999).
- Synthesis of Collagen Cross-Links: Efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links, is achieved using this chemical (Adamczyk et al., 1999).
Enantiomer Separation and Amino Acid Analysis
- Enantiomer Separation in Amino Acids: The tert-butyldimethylsilyl derivatives are used in capillary gas chromatography for the separation of amino acid enantiomers (Abe et al., 1994).
- Determination of Protein Amino Acids: This chemical facilitates the simultaneous derivatization of 22 protein amino acids to their tert-butyldimethylsilyl derivatives, allowing for their quantitative resolution by gas chromatography (Woo & Chang, 1993).
Advanced Molecular Studies
- 19F NMR Applications in Peptides: (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized using this chemical, show distinct conformational preferences in peptides and can be sensitively detected by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and neurotransmission .
Mode of Action
The compound contains a tert-butyldimethylsilyl (TBDMS) group, which is commonly used in organic chemistry as a protective group for alcohols . The TBDMS group increases the compound’s stability and resistance to unwanted reactions, allowing it to interact with its targets more effectively .
Biochemical Pathways
As an amino acid derivative, it may be involved in protein synthesis and other amino acid-related pathways .
Pharmacokinetics
The presence of the tbdms group may enhance the compound’s stability and resistance to metabolic degradation, potentially improving its bioavailability .
Result of Action
As an amino acid derivative, it may contribute to protein synthesis and other cellular functions .
Properties
IUPAC Name |
(2S)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGDICOIJEWPX-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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